![molecular formula C40H66FN5O14 B1247203 Dexamethasone mixture with tobramycin CAS No. 288392-57-4](/img/structure/B1247203.png)
Dexamethasone mixture with tobramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A topical preparation of tobramycin and dexamethasone that is used for treating or preventing superficial bacterial infections of the eye.
科学的研究の応用
1. Treatment of Ocular Infections and Inflammations
Research indicates that the combination of dexamethasone with tobramycin is highly effective in treating various ocular conditions, particularly those involving inflammation and bacterial infections. Studies have demonstrated the efficacy of this combination in treating chronic suppurative otitis media, ocular inflammation after cataract surgery, and blepharitis, offering both anti-inflammatory and antibacterial benefits. Notably, the combination has been shown to provide faster relief from inflammation compared to other treatments and is well-tolerated by patients. Its application spans across multiple ocular conditions, showcasing its versatility as a treatment option in ophthalmology (Alper et al., 2000), (Russo et al., 2007), (Torkildsen et al., 2011).
2. Enhancing Drug Delivery and Stability
Innovative formulations involving dexamethasone and tobramycin, such as microemulsions and novel suspension technologies, have been developed to enhance drug delivery to the anterior segment of the eye. These advancements not only improve the treatment's efficacy by increasing drug stability and bioavailability but also offer the potential for reduced dosing frequency and enhanced patient compliance. Studies have highlighted the stability and increased anti-inflammatory and antibacterial activity of these novel formulations, suggesting that they could be effective alternatives to traditional eye drop suspensions (Bachu et al., 2018), (Scoper et al., 2008).
3. Comparative Effectiveness and Safety Profiles
Several studies have focused on comparing the effectiveness and safety profiles of dexamethasone-tobramycin combinations with other antibiotic and steroid combinations. These studies provide valuable insights into the relative performance of these treatments in controlling ocular inflammation and infection. For instance, the combination has been compared with other formulations for controlling inflammation post-ophthalmic surgeries, with results indicating its efficacy and the importance of monitoring specific parameters like intraocular pressure. These comparative studies are crucial for understanding the nuanced performance of dexamethasone-tobramycin combinations in various clinical scenarios and patient populations (Notivol et al., 2004), (Yan et al., 2013).
特性
CAS番号 |
288392-57-4 |
---|---|
製品名 |
Dexamethasone mixture with tobramycin |
分子式 |
C40H66FN5O14 |
分子量 |
860 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5.C18H37N5O9/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;5-18,24-28H,1-4,19-23H2/t12-,15+,16+,17+,19+,20+,21+,22+;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m10/s1 |
InChIキー |
DWLNMMCXGSKYEM-VQHMUFKESA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
その他のCAS番号 |
288392-57-4 |
同義語 |
TobraDex TobraDex ST Tobramycin Dexamethasone Drug Combination Tobramycin, Dexamethasone Drug Combination Tobramycin-Dexamethasone Drug Combination |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。